Isopropyl 2-(1-((3-bromo-4-methylbenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate
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Description
Isopropyl 2-(1-((3-bromo-4-methylbenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate is a useful research compound. Its molecular formula is C18H22BrN3O4S and its molecular weight is 456.36. The purity is usually 95%.
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Scientific Research Applications
Chemoprotective Activity
Isopropyl-2-(1,3-dithietane-2-ylidene)-2-[N-(4-methylthiazol-2-yl) carbamoyl]acetate, a derivative similar to the compound of interest, has demonstrated potential as a chemoprotective agent. It exhibited dose-dependent protection against mutagenesis induced by the carcinogen benzo[a]pyrene and its binding to DNA, suggesting its utility in cancer prevention (Surh et al., 1996).
Novel Photoinitiator Application
A compound structurally related to Isopropyl 2-(1-((3-bromo-4-methylbenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate, namely 1-{6-(2-methylbenzoyl)-N-ethylcarbazole-3-yl}-ethane-1-one oxime O-acetate, has been identified as an effective two-photon carbazole photoinitiator. This highlights its potential application in the field of photopolymerization and advanced material synthesis (Zhao et al., 2011).
Creation of Novel Heterocyclic Systems
The interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides has led to the formation of previously undescribed methyl-1,6-dioxo-8-((arylamino)carbonyl)-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylates. This suggests that derivatives of the compound can be utilized in the synthesis of new heterocyclic systems, potentially useful in the development of new pharmaceuticals or organic materials (Svetlana et al., 2015).
Hepatoprotective Properties
A structurally similar compound, Isopropyl-2-(1,3-dithietane-2-ylidene)-2-[N-(4-methylthiazol-2-yl)carbamoyl]acetate (YH439), has been under investigation for its hepatoprotective properties. It demonstrated efficacy in preventing hepatic lesions and reducing serum enzyme levels, suggesting its potential in treating liver-related diseases (Kim et al., 1998).
Medicinal Chemistry Applications
Compounds like Methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates, which bear resemblance to the queried compound, have shown promise as aldose reductase inhibitors. These could potentially be used in developing novel treatments for diabetic complications (Ali et al., 2012).
properties
IUPAC Name |
propan-2-yl 2-[1-[(3-bromo-4-methylbenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O4S/c1-10(2)26-15(23)9-14-17(25)20-6-7-22(14)18(27)21-16(24)12-5-4-11(3)13(19)8-12/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,20,25)(H,21,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXMVCGVTWFRHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)N2CCNC(=O)C2CC(=O)OC(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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